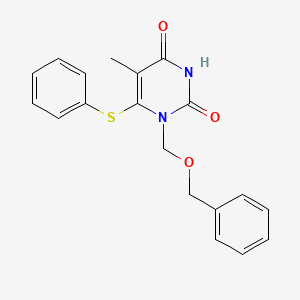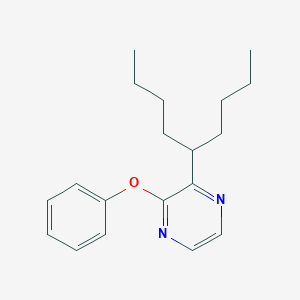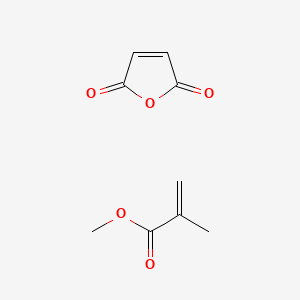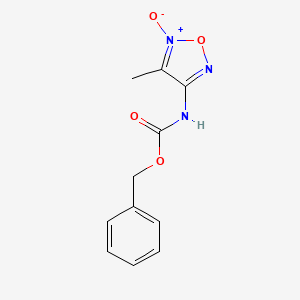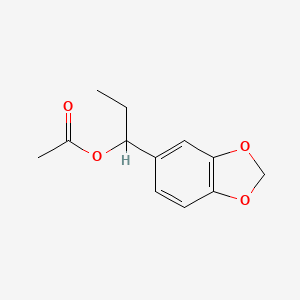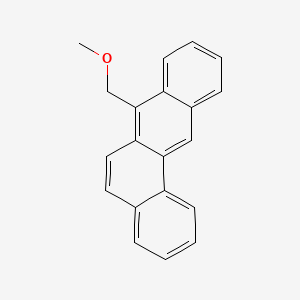
Rhenium ammine chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhenium ammine chloride is a coordination compound consisting of rhenium, ammonia, and chloride ions Rhenium, a rare transition metal, is known for its high melting point and unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rhenium ammine chloride can be synthesized through the reaction of rhenium chloride with ammonia. The process typically involves dissolving rhenium chloride in an aqueous solution and then adding ammonia to the solution. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to achieve high yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Rhenium ammine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhenium compounds.
Reduction: It can be reduced to lower oxidation state rhenium compounds.
Substitution: The ammonia ligands can be substituted with other ligands, leading to the formation of different coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce rhenium oxides, while substitution reactions can yield various rhenium coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Rhenium ammine chloride has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other rhenium compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: this compound is used in the production of high-performance materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of rhenium ammine chloride involves its interaction with molecular targets and pathways. The compound can bind to specific sites on biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Rhenium ammine chloride can be compared with other similar compounds, such as:
Rhenium trichloride: Another rhenium coordination compound with different ligands.
Rhenium oxides: Compounds formed by the oxidation of rhenium.
Rhenium carbonyls: Coordination compounds with carbon monoxide ligands.
This compound is unique due to its specific ligands (ammonia and chloride) and the resulting chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
26566-81-4 |
|---|---|
Molekularformel |
Cl3H6N3Rh-3 |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
azanide;trichlororhodium |
InChI |
InChI=1S/3ClH.3H2N.Rh/h3*1H;3*1H2;/q;;;3*-1;+3/p-3 |
InChI-Schlüssel |
NUKRFSTXPSAJAE-UHFFFAOYSA-K |
Kanonische SMILES |
[NH2-].[NH2-].[NH2-].Cl[Rh](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




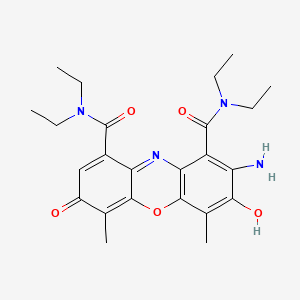

![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)
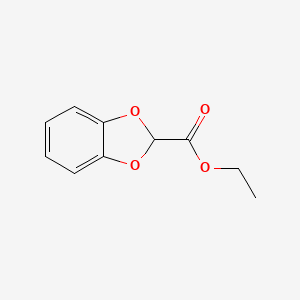
![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)
